6-Fluoro-1H-indol-5-amine
Overview
Description
6-Fluoro-1H-indol-5-amine is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 5th position on the indole ring.
Mechanism of Action
Target of Action
6-Fluoro-1H-indol-5-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.
Mode of Action
The mode of action of this compound involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions that lead to changes in cellular processes . The exact nature of these interactions and the resulting changes largely depend on the specific targets of the compound.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways . .
Result of Action
The molecular and cellular effects of this compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication, leading to a decrease in viral load . .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives may undergo metabolic degradation, leading to the formation of active or inactive metabolites . These metabolites can have different biological activities, which can affect the overall impact of this compound on cells and tissues. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects, where a certain dosage level is required to achieve a therapeutic effect, are also observed in some studies. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its biotransformation into different metabolites . These metabolic pathways can influence the biological activity and toxicity of the compound. For example, the introduction of a fluorine atom can alter the metabolic stability of the indole derivative, leading to changes in its pharmacokinetic properties. Additionally, this compound may affect metabolic flux and metabolite levels in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the cellular uptake of this compound, leading to its accumulation in certain tissues. Additionally, binding proteins can influence the localization and concentration of the compound within cells, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indol-5-amine typically involves the introduction of a fluorine atom and an amine group onto the indole ring. One common method is the reaction of 6-fluoroindole with ammonia or an amine source under suitable conditions. For example, 6-fluorotryptamine can be synthesized by reacting 6-fluoroindole with an amine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
6-Fluoro-1H-indol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Lacks the amine group at the 5th position but shares the fluorine substitution.
5-Aminoindole: Contains an amine group at the 5th position but lacks the fluorine substitution.
6-Chloro-1H-indol-5-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-1H-indol-5-amine is unique due to the presence of both a fluorine atom and an amine group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-fluoro-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBXYDUIEKWLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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